2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 5. The acetamide nitrogen is further substituted with a 4-(trifluoromethoxy)phenyl group. This structural framework is characteristic of bioactive molecules, particularly in kinase inhibition and anticancer research . The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-11-2-4-12(5-3-11)16-23-17(28-24-16)27-10-15(25)22-13-6-8-14(9-7-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDCAYROCXMMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
Synthesis of Thiadiazole Derivatives
Thiadiazole derivatives are synthesized through various methods, often involving the reaction of thioketones with hydrazine or other nucleophiles. The specific compound can be synthesized via a series of reactions that typically include:
- Formation of the Thioketone : The initial step involves creating a thioketone that serves as a precursor.
- Cyclization : The thioketone is then reacted with p-tolyl and trifluoromethoxy phenyl groups to form the final acetamide structure.
- Purification : The synthesized compound is purified using recrystallization techniques.
Biological Activity Overview
Thiadiazole compounds are known for their broad spectrum of pharmacological activities, including:
- Anticancer Activity : Many thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds bearing the thiadiazole moiety have shown promising results in inhibiting the growth of lung (A549) and breast (MCF-7) cancer cells .
- Antimicrobial Effects : Thiadiazoles have demonstrated antibacterial and antifungal properties. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory and Analgesic Properties : Some derivatives have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
A study evaluating various thiadiazole derivatives found that those with p-tolyl substitutions had varying degrees of cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | C6 | No activity |
These results suggest that structural modifications significantly influence biological activity, with aromatic substitutions enhancing efficacy against specific cancer types .
Antimicrobial Activity
Research on the antimicrobial properties of thiadiazole derivatives revealed that many compounds exhibit moderate to good activity against common pathogens. For instance:
| Compound | Bacteria/Fungi Strain | Activity Level |
|---|---|---|
| 4a | E. coli | Moderate |
| 4b | Aspergillus niger | Good |
The incorporation of the thiadiazole ring was found to enhance antimicrobial activity compared to non-thiadiazole counterparts .
The biological activity of thiadiazoles is attributed to their ability to interact with multiple biological targets. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively, facilitating their interaction with proteins involved in cell signaling and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations:
Core Heterocycle Impact :
- The 1,2,4-thiadiazole core (target compound) is associated with kinase inhibition and anticancer activity, as seen in triazolo-thiadiazole derivatives (, IC50 ~42 nM) . Replacing thiadiazole with triazole (e.g., ) may alter binding affinity due to differences in electron distribution and hydrogen-bonding capacity.
Substituent Effects :
- Para-Substituted Aryl Groups : The target compound’s p-tolyl and 4-(trifluoromethoxy)phenyl groups contrast with analogs bearing o-tolyl () or 4-fluorophenyl (). Para-substitutions generally enhance steric compatibility with hydrophobic enzyme pockets, as observed in CDK5/p25 inhibitors .
- Electron-Withdrawing Groups : The trifluoromethoxy group improves metabolic stability compared to methoxy or methyl groups (e.g., ) .
Thioether Linkage :
- The thioether bridge in the target compound may enhance rigidity and resistance to enzymatic cleavage compared to ether or amine linkages in analogs (e.g., ).
Physicochemical and Crystallographic Comparisons
Table 2: Physicochemical Properties of Selected Analogs
*Estimated based on IUPAC name.
Key Observations:
- This structural feature may correlate with solubility and bioavailability.
- Higher molecular weight in the target compound (~413 g/mol) compared to analogs (~281–283 g/mol) could impact membrane permeability, necessitating formulation adjustments for drug delivery.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction progress be monitored?
A typical synthesis involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 2-chloroacetamides with thiol-containing heterocycles in a toluene/water mixture (8:2 ratio) with sodium azide as a catalyst for 5–7 hours . Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the solvent system. Post-reaction, the product is purified by recrystallization (ethanol) or extraction (ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing thiadiazole and acetamide moieties.
- IR spectroscopy to identify functional groups (e.g., C=O in acetamide at ~1650–1700 cm⁻¹, S–S stretching in thiadiazole at ~600–700 cm⁻¹) .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
Q. What biological activities are reported for structurally related thiadiazole/triazole derivatives?
Thiadiazole and triazole analogs exhibit antimicrobial, antifungal, and anticancer properties. For instance, thiazole derivatives in showed activity against microbial pathogens, while triazole-thione derivatives in demonstrated potential enzyme inhibition via molecular modeling .
Q. What safety precautions are essential during handling?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers away from moisture and ignition sources.
- In case of exposure, rinse skin/eyes with water and seek medical assistance .
Advanced Research Questions
Q. How can synthesis yield be optimized during scale-up?
- Solvent optimization : Replace toluene with DMF or DMSO to enhance solubility of intermediates.
- Catalyst screening : Test alternatives to NaN₃, such as K₂CO₃ or DBU, to improve reaction kinetics.
- Temperature control : Gradual heating (e.g., microwave-assisted synthesis) reduces side reactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Theoretical validation : Use density functional theory (DFT) calculations to predict NMR/IR spectra and compare with experimental data. For example, combined experimental NMR with DFT-derived chemical shifts to confirm the structure of a triazole-thione derivative .
- Isotopic labeling : Introduce deuterated analogs to isolate signal overlaps in complex spectra.
Q. What computational methods predict electronic properties relevant to biological activity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution. used DFT to correlate electronic properties with antimicrobial activity .
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) to identify binding affinities, as demonstrated in for triazole derivatives .
Q. How to design derivatives for improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the trifluoromethoxy group with methoxy or ethoxy groups to modulate lipophilicity (logP).
- Prodrug strategies : Introduce hydrolyzable esters at the acetamide moiety to enhance solubility .
Methodological Notes
- Contradiction analysis : Cross-validate spectral data with computational models (e.g., Gaussian or ORCA for DFT) to resolve ambiguities .
- Biological assays : Use standardized protocols (e.g., MIC tests for antimicrobial activity) and include positive controls (e.g., ciprofloxacin) for reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
